N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of furyl, phenylsulfonyl, and trimethoxybenzamide groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of phenylthiol derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]benzenesulfonamide
- N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]thiophene-2-sulfonamide
- N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide
Uniqueness
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trimethoxybenzamide moiety, in particular, provides distinct reactivity and potential for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7S/c1-27-18-12-15(13-19(28-2)21(18)29-3)22(24)23-14-20(17-10-7-11-30-17)31(25,26)16-8-5-4-6-9-16/h4-13,20H,14H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPPANHBEIOSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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